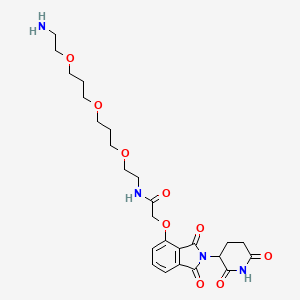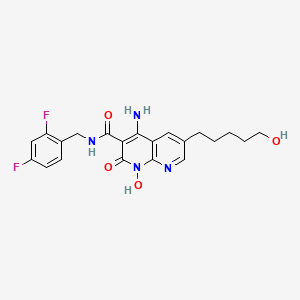
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is synthesized through a series of chemical reactions that involve the conjugation of a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker . The synthetic route typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
Conjugation with PEG Linker: The activated Thalidomide is then conjugated with a PEG linker through a nucleophilic substitution reaction.
Final Conjugation: The PEG-linked Thalidomide is further reacted with additional PEG units and an amine group to form the final compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet the demands of research and development. The process involves stringent quality control measures to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is used in the synthesis of the compound, where nucleophiles attack electrophilic centers.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG linker
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. .
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions
Major Products Formed
Nucleophilic Substitution: The major product is the conjugated Thalidomide-PEG compound.
Hydrolysis: The major products are the cleaved PEG units and the Thalidomide-based cereblon ligand
Applications De Recherche Scientifique
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation
Biology: Employed in studies to understand protein-protein interactions and cellular pathways
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders
Industry: Utilized in the production of research reagents and tools for drug discovery
Mécanisme D'action
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA: A similar compound with enhanced water solubility and stability
Other PROTACs: Compounds that utilize different E3 ligase ligands and linkers for targeted protein degradation
Uniqueness
This compound is unique due to its specific design for use in PROTAC technology, incorporating a Thalidomide-based cereblon ligand and a PEG linker . This design allows for selective degradation of target proteins, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H34N4O9 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C25H34N4O9/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32) |
Clé InChI |
YLZGZHLXIFMVEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride](/img/structure/B10800772.png)

![2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol](/img/structure/B10800784.png)

![4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B10800806.png)



![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)

![5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid](/img/structure/B10800864.png)

